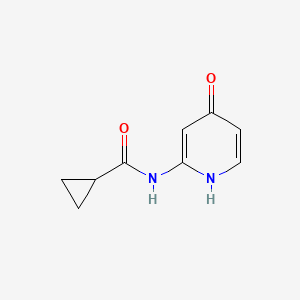
N-(4-Hydroxy-2-pyridyl)cyclopropanecarboxamide
説明
N-(4-Hydroxy-2-pyridyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-Hydroxy-2-pyridyl)cyclopropanecarboxamide is a compound of increasing interest in pharmaceutical and biochemical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Compound Overview
Chemical Structure : this compound is characterized by a cyclopropane ring linked to a carboxamide group and a hydroxyl-substituted pyridine moiety. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to modulate various signaling pathways, which can lead to significant biological effects, including:
- Inhibition of Kinases : Research indicates that derivatives of this compound may act as inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in various cancers. In vitro studies have shown that certain derivatives exhibit IC50 values as low as 0.016 μM against c-Met, demonstrating potent inhibitory activity .
- Antitumor Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including A549 (lung cancer), H460 (lung cancer), and HT-29 (colon cancer). Notably, one derivative exhibited IC50 values of 1.59 μM, 0.72 μM, and 0.56 μM against these cell lines respectively, indicating promising antitumor potential .
Biological Activity Data
The following table summarizes the biological activities and effects observed in studies involving this compound and its derivatives:
Case Studies
- Antitumor Efficacy : A study focused on synthesizing novel derivatives of this compound revealed that these compounds showed significant antitumor activity through the induction of apoptosis in cancer cells. The study utilized assays such as colony formation and acridine orange/ethidium bromide staining to assess cell viability and apoptosis rates .
- Inhibition of Inflammatory Responses : Another investigation explored the anti-inflammatory properties of related compounds, suggesting that they may modulate inflammatory pathways by affecting cytokine release and immune cell activation. This could have implications for treating conditions characterized by chronic inflammation .
Future Directions
Given the promising biological activities associated with this compound and its derivatives, future research should focus on:
- Structure-Activity Relationship (SAR) : Further studies are needed to elucidate the relationship between chemical structure and biological activity to optimize the efficacy of these compounds.
- In Vivo Studies : Transitioning from in vitro findings to in vivo models will be crucial for understanding the pharmacodynamics and pharmacokinetics of these compounds.
- Therapeutic Applications : Investigating potential therapeutic applications beyond oncology, such as in neurodegenerative diseases or infectious diseases, could expand the utility of this compound.
特性
IUPAC Name |
N-(4-oxo-1H-pyridin-2-yl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-7-3-4-10-8(5-7)11-9(13)6-1-2-6/h3-6H,1-2H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZRRFWBVRDBRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















